- Selective oxidation of benzylic alcohols with molecular oxygen catalyzed by copper-manganese oxide nanoparticles, Asian Journal of Chemistry, 2013, 25(9), 4815-4819

Cas no 939-97-9 (4-Tert-Butylbenzaldehyde)

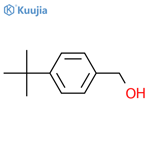

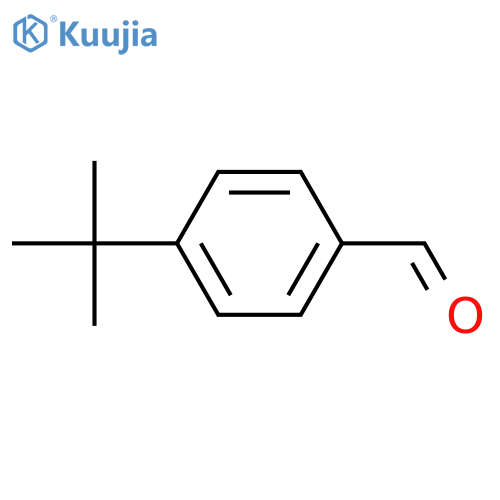

4-Tert-Butylbenzaldehyde structure

상품 이름:4-Tert-Butylbenzaldehyde

4-Tert-Butylbenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- p-Tertbutyl Benzaldehyde

- 4-TERT-BUTYLBENZALDEHYDE

- P-TERT-BUTYL BENZALDEHYDE

- TIMTEC-BB SBB008564

- 4-(1,1-dimethylethyl)-benzaldehyd

- 4-(1,1-dimethylethyl)-Benzaldehyde

- benzaldehyde,-(1,1-dimethylethyl)-

- p-tert-butylbenzaldehyde(p-tbb)

- 4-t-BUTYL BENZALDEHYDE

- P-TERTIARY-BUTYL BENZALDEHYDE

- para TertiaryButyl Benzaldehyde

- PARA-TERTBUTYLBENZALDEHYDE

- p-tert.Butylbenzaldehyd

- p-t-Butylbenzaldehyde

- tert-butylbenzaldehyde

- Benzaldehyde,p-tert-butyl- (6CI,7CI,8CI)

- 4-(1,1-Dimethylethyl)benzaldehyde

- para-tert-Butylbenzaldehyde

- p-tert-Butylbenzaldehyde

- 4-(tert-Butyl)benzaldehyde

- Benzaldehyde, 4-(1,1-dimethylethyl)-

- 4-t-butylbenzaldehyde

- 4-Tert-ButYl-Benzaldehyde

- QXF0QY8503

- OTXINXDGSUFPNU-UHFFFAOYSA-N

- 4-Tert-Butyl Benzaldehyde

- Benzaldehyde, p-tert-butyl-

- 4-tertbutylbenzaldehyde

- 4-t-butyl-benzaldehyde

- p-tert.butylbenzaldehyde

- 4-(t-buty

- 4-(1,1-Dimethylethyl)benzaldehyde (ACI)

- Benzaldehyde, p-tert-butyl- (6CI, 7CI, 8CI)

- 4-Tert-Butylbenzaldehyde

-

- MDL: MFCD00035742

- 인치: 1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3

- InChIKey: OTXINXDGSUFPNU-UHFFFAOYSA-N

- 미소: O=CC1C=CC(C(C)(C)C)=CC=1

- BRN: 1906461

계산된 속성

- 정밀분자량: 162.10400

- 동위원소 질량: 162.104465

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 2

- 복잡도: 147

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 3.1

- 토폴로지 분자 극성 표면적: 17.1

실험적 성질

- 색과 성상: 미확정

- 밀도: 0.97 g/mL at 25 °C(lit.)

- 비등점: 246°C(lit.)

- 플래시 포인트: 화씨 온도: 213.8°f< br / >섭씨: 101°C< br / >

- 굴절률: n20/D 1.53(lit.)

- 수용성: Soluble in water.

- PSA: 17.07000

- LogP: 2.79660

- 민감성: Air & Light Sensitive

- 용해성: 미확정

4-Tert-Butylbenzaldehyde 보안 정보

-

기호:

- 제시어:경고

- 신호어:Danger

- 피해 선언: H302,H334,H410

- 경고성 성명: P261,P273,P342+P311,P501

- 위험물 운송번호:UN 3082 9/PG 3

- WGK 독일:3

- 위험 범주 코드: 22-43-50/53

- 보안 지침: S36/37-S60-S61

- 포카표 F사이즈:8-9-23

-

위험물 표지:

- 포장 등급:III

- 위험 등급:9

- TSCA:Yes

- 폭발 한계치(explosive limit):1.3-5.6%(V)

- 위험 용어:R22; R43; R50/53

- 저장 조건:Store at room temperature

- 보안 용어:9

- 패키지 그룹:III

4-Tert-Butylbenzaldehyde 세관 데이터

- 세관 번호:2912299000

- 세관 데이터:

?? ?? ??:

2912299000개요:

2912299000. 산소기단을 함유한 기타 환상알데히드는 없다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 포름알데히드의 외관

요약:

2912299000. 기타 산소관능단이 없는 환상알데히드.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

4-Tert-Butylbenzaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15740-100g |

4-tert-Butylbenzaldehyde, 97% |

939-97-9 | 97% | 100g |

¥4703.00 | 2023-02-25 | |

| Apollo Scientific | OR4973-100g |

4-tert-Butylbenzaldehyde |

939-97-9 | 95% | 100g |

£30.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38050-500g |

4-(tert-Butyl)benzaldehyde |

939-97-9 | 95% | 500g |

¥470.0 | 2023-09-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B100836-500ml |

4-Tert-Butylbenzaldehyde |

939-97-9 | 97% | 500ml |

¥504.90 | 2023-09-04 | |

| TRC | B810713-5g |

4-tert-Butylbenzaldehyde |

939-97-9 | 5g |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1760-100g |

4-Tert-Butylbenzaldehyde |

939-97-9 | 95.0%(GC) | 100g |

¥1300.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XG932-100ml |

4-Tert-Butylbenzaldehyde |

939-97-9 | 95% | 100ml |

¥660.0 | 2022-05-30 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014608-100ml |

4-Tert-Butylbenzaldehyde |

939-97-9 | 97% | 100ml |

¥126 | 2024-05-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014608-25ml |

4-Tert-Butylbenzaldehyde |

939-97-9 | 97% | 25ml |

¥42 | 2024-05-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15740-5g |

4-tert-Butylbenzaldehyde, 97% |

939-97-9 | 97% | 5g |

¥617.00 | 2023-02-25 |

4-Tert-Butylbenzaldehyde 합성 방법

합성회로 1

합성회로 2

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 12 h, 80 °C

참조

- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society, 2014, 136(21), 7543-7546

합성회로 5

반응 조건

1.1 Reagents: Oxygen Catalysts: Gold , Aluminum copper magnesium oxide Solvents: Mesitylene ; 1 h, 90 °C

참조

- Gold supported on Cu-Mg-Al-mixed oxides: Strong enhancement of activity in aerobic alcohol oxidation by concerted effect of copper and magnesium, Journal of Catalysis, 2007, 248(2), 175-187

합성회로 6

반응 조건

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cobalt (carbon supported) Solvents: Heptane ; 24 h, 1 bar, 80 °C

참조

- A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides, Chem, 2022, 8(2), 508-531

합성회로 7

합성회로 8

합성회로 9

반응 조건

1.1 Reagents: Potassium iodate Catalysts: 1,4-Diazabicyclo[2.2.2]octane, perchlorate (1:2) Solvents: Water ; 30 min, reflux

참조

- Comparison of the Accelerating Effects of Two Ionic Liquids in the Oxidation of Alcohols, Organic Preparations and Procedures International, 2023, 55(2), 192-198

합성회로 10

반응 조건

1.1 Reagents: Oxygen Catalysts: 6,11-Bis(4-methylphenyl)benz[b]indeno[2,1-d]thiopyran Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, rt

참조

- Metal-Free Aerobic C-H Oxidation of Methylarenes to Aromatic Aldehydes by Sulfur-Containing Tetracyclic Compounds as Visible-Light Photocatalysts, Bulletin of the Chemical Society of Japan, 2022, 95(5), 768-770

합성회로 11

반응 조건

1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 6 h, 1 atm, 303 K

참조

- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Oxygen Catalysts: Manganese carbonate , Zinc oxide (ZnO) Solvents: Toluene ; 6 min, 100 °C

참조

- Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygen, Materials Express, 2017, 7(2), 79-92

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Sodium periodate Catalysts: Imidazole , Manganese(2+), (acetato-κO)[[1,1′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne[4-(… Solvents: Acetonitrile , Water ; 30 min, rt

참조

- Water-soluble manganese(III) salen complex as a mild and selective catalyst for oxidation of alcohols, Applied Catalysis, 2006, 315, 52-57

합성회로 16

반응 조건

1.1 Reagents: Sodium periodate Catalysts: Imidazole , (SP-4-1)-[5,10,15,20-Tetra-4-pyridinyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN2… Solvents: Acetonitrile , Water ; 70 min, rt

참조

- Mild and efficient oxidation of alcohols with sodium periodate catalyzed by polystyrene-bound Mn(III)porphyrin, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2901-2905

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Tetrabutylammonium fluoride , Tris(2-furyl)phosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran , Water ; 15 min, rt; 1 h, rt

참조

- Pd(0)-Catalyzed PMHS reductions of aromatic acid chlorides to aldehydes, Organic Letters, 2006, 8(9), 1887-1888

합성회로 19

합성회로 20

반응 조건

1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, peroxymonosulfate (1:1) Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[phenolato-… Solvents: Acetonitrile ; < 1 min, 25 °C

참조

- Pronounced Catalytic Activity of Manganese(III)-Schiff Base Complexes in the Oxidation of Alcohols by Tetrabutylammonium Peroxomonosulfate, Helvetica Chimica Acta, 2010, 93(4), 711-717

4-Tert-Butylbenzaldehyde Raw materials

4-Tert-Butylbenzaldehyde Preparation Products

4-Tert-Butylbenzaldehyde 관련 문헌

-

1. Phenanthroimidazole derivatives as emitters for non-doped deep-blue organic light emitting devicesYing Zhang,Jun-Hao Wang,Gaoyi Han,Feng Lu,Qing-Xiao Tong RSC Adv. 2016 6 70800

-

Xin Yan,Yin-Hung Lai,Richard N. Zare Chem. Sci. 2018 9 5207

-

Bei Jiang,Yu Gu,Jingjing Qin,Xiaowen Ning,Shaolong Gong,Guohua Xie,Chuluo Yang J. Mater. Chem. C 2016 4 3492

-

4. Multifunctional lanthanide–organic frameworks for fluorescent sensing, gas separation and catalysisXiaobin Liu,Huan Lin,Zhenyu Xiao,Weidong Fan,Ao Huang,Rongming Wang,Liangliang Zhang,Daofeng Sun Dalton Trans. 2016 45 3743

-

Jing Kang,Jimin Shen,Zhonglin Chen,Jun Nan,Xiao Huang,Lu Han,Weiping Hao RSC Adv. 2015 5 89569

939-97-9 (4-Tert-Butylbenzaldehyde) 관련 제품

- 17610-00-3(3,5-Di-tert-butylbenzaldehyde)

- 18880-00-7(4-Tert-Butylbenzyl bromide)

- 3972-65-4(1-Bromo-4-tert-butylbenzene)

- 19692-45-6(4-tert-Butylbenzyl Chloride)

- 877-65-6(4-Tert-butylbenzyl alcohol)

- 122-03-2(4-Isopropylbenzaldehyde)

- 943-27-1(4′-tert-Butylacetophenone)

- 34246-57-6(3-Isopropylbenzaldehyde)

- 6136-71-6(1-(3-tert-butylphenyl)ethan-1-one)

- 868968-35-8(1-(azepan-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:939-97-9)4-tert-Butylbenzaldehyde

순결:98%

재다:Company Customization

가격 ($):문의